molecular formula C24H26FN5O2S B2919874 5-bromo-N-{2-[butyl(methyl)amino]ethyl}-1-propionylindoline-6-sulfonamide CAS No. 1115932-09-6

5-bromo-N-{2-[butyl(methyl)amino]ethyl}-1-propionylindoline-6-sulfonamide

Cat. No. B2919874
CAS RN: 1115932-09-6
M. Wt: 467.56
InChI Key: SERZJRYOXMARGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indoline ring, the introduction of the bromo group, and the attachment of the sulfonamide group. The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indoline ring, for example, would contribute to the compound’s rigidity and could influence its interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The bromo group, for example, could potentially be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure .

Scientific Research Applications

Synthesis and Biological Activities

5-bromo-N-{2-[butyl(methyl)amino]ethyl}-1-propionylindoline-6-sulfonamide is a compound that may be involved in research focused on the synthesis of novel sulfonamide derivatives with potential biological activities. Such compounds are of interest due to their diverse biological activities, including antimicrobial and anti-inflammatory properties. For instance, the synthesis of N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols and their testing against various bacterial and fungal strains have demonstrated significant antibacterial activity, suggesting the potential of similar sulfonamide derivatives in therapeutic applications (Al-Abdullah et al., 2014).

Vasodilatory Activity

Research into sulfonamide derivatives also extends into cardiovascular applications, where compounds like N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives have shown vasodilatory activity, indicating potential uses in managing cardiovascular diseases (Morikawa, Sone, & Asano, 1989).

Drug Metabolism Studies

Additionally, sulfonamide derivatives are used in drug metabolism studies to understand how drugs are processed in the body. For example, LY451395, a biaryl-bis-sulfonamide compound, was studied using microbial-based surrogate biocatalytic systems to produce mammalian metabolites, aiding in the full structure characterization of drug metabolites (Zmijewski et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. For instance, many drugs with a sulfonamide group work by inhibiting the growth of bacteria .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O2S/c1-32-21-5-3-2-4-20(21)29-12-14-30(15-13-29)23-24(27-11-10-26-23)33-17-22(31)28-16-18-6-8-19(25)9-7-18/h2-11H,12-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERZJRYOXMARGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-{2-[butyl(methyl)amino]ethyl}-1-propionylindoline-6-sulfonamide

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